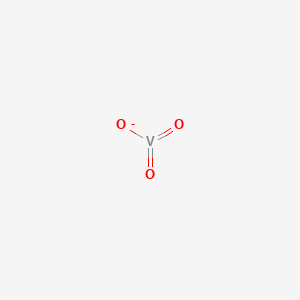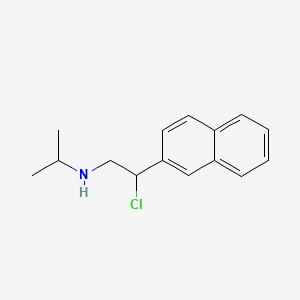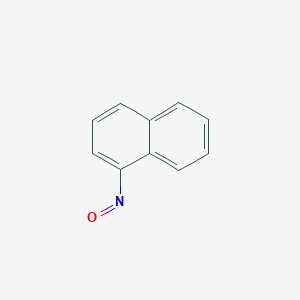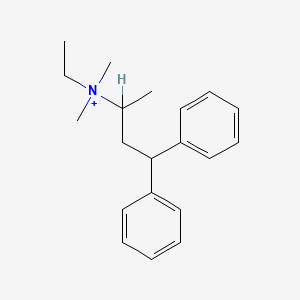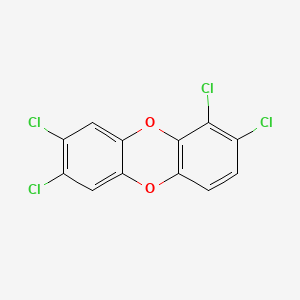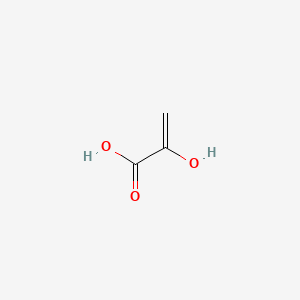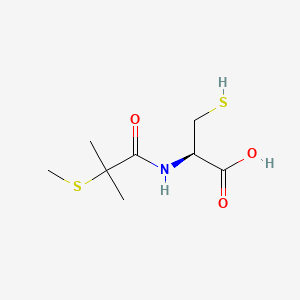
Para-nitrophenylphosphonobutanoyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE: is a small molecule compound with the chemical formula C₁₂H₁₅N₂O₈PSpecifically, it bears an acyl group at its terminal nitrogen atom .
Preparation Methods
Industrial Production Methods: Industrial-scale production methods for this compound are not well-documented. Research in this area would require further investigation.
Chemical Reactions Analysis
Types of Reactions: While detailed information on specific reactions is scarce, we can infer that PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE may undergo various chemical transformations. These could include oxidation, reduction, substitution, or other reactions typical of organic compounds.
Common Reagents and Conditions: Without specific data, we can’t pinpoint exact reagents or conditions. standard organic chemistry reagents and catalysts likely play a role.
Major Products: The major products resulting from reactions involving this compound would depend on the specific reaction type. Further research is needed to identify these products.
Scientific Research Applications
PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE finds applications in various scientific fields:
Chemistry: It may serve as a substrate or reagent in enzymatic assays.
Biology: Researchers might use it to study enzyme kinetics or as a model compound.
Medicine: Its potential therapeutic applications remain an area of interest.
Industry: If scaled up, it could have applications in pharmaceuticals or materials science.
Mechanism of Action
The precise mechanism by which PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE exerts its effects is not well-established. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE’s uniqueness lies in its specific structure and functional groups. Similar compounds may include other N-acyl-alpha amino acids, but each will have distinct properties.
Properties
Molecular Formula |
C12H15N2O8P |
|---|---|
Molecular Weight |
346.23 g/mol |
IUPAC Name |
2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]acetic acid |
InChI |
InChI=1S/C12H15N2O8P/c15-11(13-8-12(16)17)2-1-7-23(20,21)22-10-5-3-9(4-6-10)14(18)19/h3-6H,1-2,7-8H2,(H,13,15)(H,16,17)(H,20,21) |
InChI Key |
WLNKGRQBMNPVSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


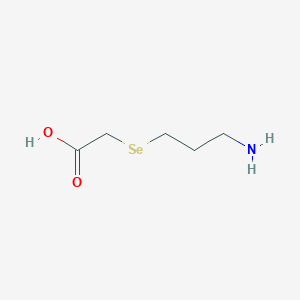
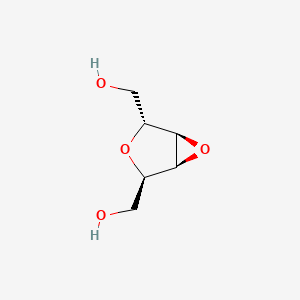
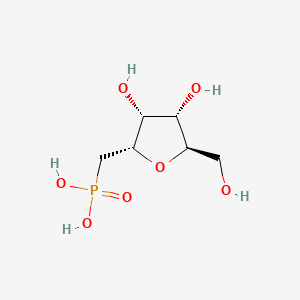
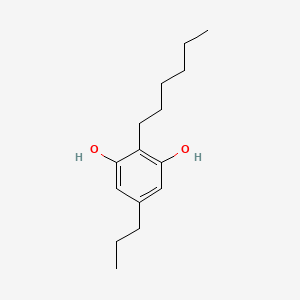
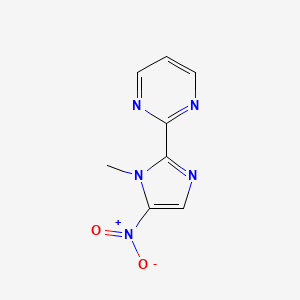
![4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1206301.png)
